molecular formula C10H9ClN2O2 B13255243 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid

Cat. No.: B13255243
M. Wt: 224.64 g/mol
InChI Key: LICLBGHSCYKWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O2. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a but-3-yn-2-ylamino group, a chlorine atom, and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-3-carboxylic acid and but-3-yn-2-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and efficiency, as well as implementing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne group.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amide or ester bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce amides or esters.

Scientific Research Applications

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

6-[(But-3-yn-2-yl)amino]-5-chloropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)-5-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H9ClN2O2/c1-3-6(2)13-9-8(11)4-7(5-12-9)10(14)15/h1,4-6H,2H3,(H,12,13)(H,14,15)

InChI Key

LICLBGHSCYKWAK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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